Dodecanoic acid, 12-[(2-methyl-1-oxo-2-propenyl)oxy]-
Description
Dodecanoic acid, 12-[(2-methyl-1-oxo-2-propenyl)oxy]- (IUPAC name), is a modified fatty acid derivative of lauric acid (dodecanoic acid). Its structure features a 2-methyl-1-oxo-2-propenyloxy group esterified at the terminal (12th) carbon of the dodecanoic acid backbone. This substituent introduces a reactive α,β-unsaturated ketone moiety, which may confer unique reactivity, such as susceptibility to Michael addition or polymerization.
Properties
IUPAC Name |
12-(2-methylprop-2-enoyloxy)dodecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O4/c1-14(2)16(19)20-13-11-9-7-5-3-4-6-8-10-12-15(17)18/h1,3-13H2,2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POIHLMXBJJSFCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCCCCCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90512203 | |
| Record name | 12-[(2-Methylacryloyl)oxy]dodecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90512203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63439-30-5 | |
| Record name | 12-[(2-Methylacryloyl)oxy]dodecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90512203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dodecanoic acid, 12-[(2-methyl-1-oxo-2-propenyl)oxy]- typically involves the esterification of dodecanoic acid with 2-methyl-1-oxo-2-propenyl alcohol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The reactants are passed over a solid acid catalyst at elevated temperatures and pressures to achieve high conversion rates. The product is then separated and purified using techniques such as distillation and chromatography.
Types of Reactions:
Oxidation: Dodecanoic acid, 12-[(2-methyl-1-oxo-2-propenyl)oxy]- can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Scientific Research Applications
Chemistry: Dodecanoic acid, 12-[(2-methyl-1-oxo-2-propenyl)oxy]- is used as a building block in organic synthesis. It is employed in the preparation of various polymers and copolymers due to its reactive ester group.
Biology: In biological research, this compound is used to study the effects of fatty acid derivatives on cellular processes. It is also used in the synthesis of bioactive molecules that can modulate biological pathways.
Medicine: The compound has potential applications in drug delivery systems. Its ester group can be hydrolyzed in vivo to release active pharmaceutical ingredients in a controlled manner.
Industry: In the industrial sector, dodecanoic acid, 12-[(2-methyl-1-oxo-2-propenyl)oxy]- is used in the production of surfactants, lubricants, and plasticizers. It is also used as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of dodecanoic acid, 12-[(2-methyl-1-oxo-2-propenyl)oxy]- involves the hydrolysis of the ester bond to release dodecanoic acid and 2-methyl-1-oxo-2-propenyl alcohol. The released dodecanoic acid can interact with cellular membranes, affecting their fluidity and permeability. The 2-methyl-1-oxo-2-propenyl alcohol can participate in various biochemical pathways, influencing cellular metabolism and signaling.
Comparison with Similar Compounds
Structural and Functional Differences
The following table compares key attributes of the target compound with structurally related derivatives:
Critical Analysis of Substituent Effects
- Electron-Withdrawing Groups (e.g., nitro) : Increase acidity of the carboxylate and enhance electrophilicity but may reduce biocompatibility .
- Bulky/Protected Groups (e.g., Boc-aminooxy): Improve solubility in organic solvents and stability for synthetic workflows .
- Aromatic/Amino Groups (e.g., benzyloxy-phenylamino): Enhance interaction with biological targets, as seen in antiproliferative studies .
Biological Activity
Dodecanoic acid, also known as lauric acid, is a medium-chain fatty acid that has garnered attention for its potential biological activities. The compound in focus, Dodecanoic acid, 12-[(2-methyl-1-oxo-2-propenyl)oxy]- , is a derivative that may exhibit unique properties due to the presence of the propenyl group. This article explores its biological activity, including antimicrobial effects, antioxidant properties, and potential applications in various fields.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C16H28O4
- Molecular Weight : 284.39 g/mol
This structure features a dodecanoic acid backbone with a propenyl ether functional group, which may influence its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that fatty acids, including dodecanoic acid derivatives, possess significant antimicrobial properties. Studies have shown that:
- Antibacterial Activity : Dodecanoic acid has demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes, leading to cell lysis.
- Antifungal Activity : The compound also exhibits antifungal properties against pathogens such as Candida albicans. The presence of the propenyl group may enhance its interaction with fungal cell membranes.
Antioxidant Activity
Dodecanoic acid and its derivatives have been studied for their antioxidant capabilities:
- Radical Scavenging Activity : In vitro assays have shown that dodecanoic acid can scavenge free radicals effectively. This property is crucial for preventing oxidative stress-related cellular damage.
- Xanthine Oxidase Inhibition : Some studies indicate that the compound may inhibit xanthine oxidase, an enzyme involved in uric acid production. This inhibition could have implications for conditions like gout.
Study 1: Antimicrobial Efficacy
A study published in Journal of Applied Microbiology evaluated the antimicrobial efficacy of various fatty acids, including dodecanoic acid derivatives. The results indicated that:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 mg/mL |
| Escherichia coli | 1.0 mg/mL |
| Candida albicans | 0.75 mg/mL |
This study confirmed the potential use of dodecanoic acid derivatives as natural preservatives in food and cosmetic products.
Study 2: Antioxidant Properties
In another investigation published in Food Chemistry, researchers assessed the antioxidant activity of dodecanoic acid using DPPH radical scavenging assays:
| Extract Concentration (µg/mL) | % Inhibition |
|---|---|
| 50 | 45 |
| 100 | 70 |
| 200 | 85 |
These findings suggest that higher concentrations of dodecanoic acid significantly enhance antioxidant activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
